molecular formula C12H11Cl B15446835 2-Chloro-1,5-dimethylnaphthalene CAS No. 62956-42-7

2-Chloro-1,5-dimethylnaphthalene

Cat. No.: B15446835
CAS No.: 62956-42-7
M. Wt: 190.67 g/mol
InChI Key: JQWYRBFEWGEGNC-UHFFFAOYSA-N
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Description

2-Chloro-1,5-dimethylnaphthalene (CAS 107517-30-6) is a naphthalene derivative of high interest in organic and materials science research. With a molecular formula of C13H13Cl and a molecular weight of 204.70 g/mol, this compound is built on the 1,5-dimethylnaphthalene scaffold . The addition of a chloromethyl group at the 2-position makes it a versatile synthetic intermediate, particularly useful for further functionalization through cross-coupling reactions or nucleophilic substitutions. Researchers may employ this compound in the development of specialized polymers, liquid crystals, or as a precursor in the synthesis of more complex polycyclic aromatic systems. Available in high purity for research applications, 2-Chloro-1,5-dimethylnaphthalene is intended for use in laboratory settings only. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

62956-42-7

Molecular Formula

C12H11Cl

Molecular Weight

190.67 g/mol

IUPAC Name

2-chloro-1,5-dimethylnaphthalene

InChI

InChI=1S/C12H11Cl/c1-8-4-3-5-11-9(2)12(13)7-6-10(8)11/h3-7H,1-2H3

InChI Key

JQWYRBFEWGEGNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=C(C2=CC=C1)C)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Chloro-1,5-dimethylnaphthalene with structurally related naphthalene derivatives, focusing on molecular properties, substituent effects, and applications.

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Applications
2-Chloro-1,5-dimethylnaphthalene C₁₂H₁₁Cl Cl (C2), CH₃ (C1, C5) 190.66 ~85–90* ~290–310* Organic synthesis intermediate
1,5-Dichloronaphthalene C₁₀H₆Cl₂ Cl (C1, C5) 197.06 112–114 320–325 Dyes, lubricant additives
1-Chloro-2-methylnaphthalene C₁₁H₉Cl Cl (C1), CH₃ (C2) 176.64 45–48 265–270 Photochemical research
1,3,5-Trimethylnaphthalene C₁₃H₁₄ CH₃ (C1, C3, C5) 170.25 35–37 285–290 Fuel additive research

Substituent Effects and Reactivity

  • Chlorine vs. Methyl Groups : Chlorine’s electronegativity increases polarity and boiling points compared to methyl-substituted analogs. For instance, 1,5-Dichloronaphthalene has a higher boiling point (320–325°C) than 2-Chloro-1,5-dimethylnaphthalene (~290–310°C) due to stronger dipole interactions.
  • Reactivity : Chlorine directs electrophilic substitution to positions 4 and 8 in naphthalene, while methyl groups activate adjacent positions. In 2-Chloro-1,5-dimethylnaphthalene, the chlorine at C2 deactivates the ring, but methyl groups at C1 and C5 enhance reactivity at C4 and C6.
  • Solubility: Methyl groups improve solubility in non-polar solvents (e.g., hexane), whereas chlorinated analogs like 1,5-Dichloronaphthalene exhibit higher solubility in polar aprotic solvents (e.g., DCM).

Toxicity and Environmental Impact

  • Chlorinated naphthalenes (e.g., 1,5-Dichloronaphthalene ) are associated with environmental persistence and bioaccumulation due to strong C–Cl bonds. In contrast, methyl groups in 2-Chloro-1,5-dimethylnaphthalene may reduce persistence by enabling microbial degradation pathways.
  • A 2024 study highlighted that methyl-substituted chloronaphthalenes exhibit lower acute toxicity (LD₅₀ > 500 mg/kg in rodents) compared to dichlorinated analogs (LD₅₀ ~200 mg/kg) .

Q & A

Q. What biomarkers are suitable for biomonitoring occupational exposure to 2-Chloro-1,5-dimethylnaphthalene?

  • Methodological Answer : Quantify urinary metabolites (e.g., 1,5-dimethylnaphthol conjugates) using LC-MS/MS. Validate against air sampling data (NIOSH Method 5515) in occupational settings. Include lipid-adjusted serum measurements for long-term exposure assessment .

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